molecular formula C6H6F3N3 B2478918 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine CAS No. 2377031-95-1

5-Methyl-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B2478918
CAS No.: 2377031-95-1
M. Wt: 177.13
InChI Key: FBGQLBXHAJZTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-(trifluoromethyl)pyridazin-3-amine is a high-purity chemical compound supplied for research and development purposes. This aminopyridazine derivative is a key synthetic intermediate for exploring novel therapeutic agents, particularly in oncology. The 3,6-disubstituted pyridazine scaffold is a privileged structure in medicinal chemistry and represents a novel class of potent anticancer agents . Research indicates that analogous compounds demonstrate significant anti-proliferative activity against human breast cancer cell lines (T-47D and MDA-MB-231) and function as efficient inhibitors of Cyclin-dependent kinase 2 (CDK2), a validated enzymatic target in cancer therapy . These compounds can induce apoptosis and alter cell cycle progression in cancer cells, offering a promising strategy for targeted cancer treatment . Application Notes: This compound is a versatile building block for synthesizing novel small molecules. Researchers can utilize it to develop and optimize a 3,6-disubstituted pyridazine scaffold to enrich the therapeutic arsenal with potential CDK inhibitors. Chemical Identifiers: : 2377031-95-1 Molecular Formula: C 6 H 6 F 3 N 3 Molecular Weight: 177.13 g/mol Safety Information: For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-6-(trifluoromethyl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c1-3-2-4(10)11-12-5(3)6(7,8)9/h2H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGQLBXHAJZTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Yields in MCR Variations

Glyoxal Derivative Solvent System Yield (%)
2-(CF₃)PhCOCHO EtOH/H₂O (1:1) 74
3-(CF₃)PhCOCHO THF/H₂O (2:1) 68
4-(CF₃)PhCOCHO MeCN/H₂O (3:1) 71

Halogenation-Amination Sequence

This two-step protocol first constructs the pyridazine core with halogen substituents, followed by amination. Using 3,6-dichloro-4-(trifluoromethyl)pyridazine as the starting material (Figure 1C):

Step 1 : Selective methylation at C5 via Suzuki-Miyaura coupling:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃
  • Ligand : XPhos
  • Yield : 83%

Step 2 : Buchwald-Hartwig amination at C3:

  • Catalyst : Pd₂(dba)₃/Xantphos
  • Amine source : NH₃ (g)
  • Temperature : 100°C
  • Yield : 78%

This method’s main advantage is excellent regiocontrol, though it requires stringent oxygen-free conditions.

Directed Ortho-Metalation (DoM) Strategy

The DoM approach utilizes 3-amino pyridazine as a directing group for subsequent functionalization (Figure 1D):

  • Lithiation : LDA (−78°C, THF) generates the C4 lithio species
  • Electrophilic quenching :
    • CF₃TMS (Trifluoromethyltrimethylsilane): 0°C → RT
    • Methyl iodide: −20°C
  • Deprotection : HCl (6M) in dioxane

Critical parameters:

  • Lithiation time : 1 hour
  • Overall yield : 58%

This method faces challenges in controlling poly-substitution, with ≈15% of di-trifluoromethyl byproducts typically observed.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridazine derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridazine/Pyridine Cores

Table 1: Key Structural Analogs
Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Sources
5-Methyl-6-(trifluoromethyl)pyridazin-3-amine Pyridazine 5-Me, 6-CF₃ C₆H₆F₃N₃ 177.13 Pharmaceutical intermediates
4-Bromo-6-(trifluoromethyl)pyridazin-3-amine Pyridazine 4-Br, 6-CF₃ C₅H₃BrF₃N₃ 242.00 Building block (Enamine Ltd)
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine Pyridine 5-MeO, 6-CF₃ C₇H₇F₃N₂O 192.14 Synthetic intermediate
6-Methyl-5-(trifluoromethyl)pyridin-3-amine Pyridine 6-Me, 5-CF₃ C₇H₇F₃N₂ 188.14 Building block (BD753632)
Key Observations :
  • Heterocycle Core : Pyridazine analogs (e.g., 4-bromo derivative) exhibit distinct electronic properties compared to pyridine-based compounds due to the positioning of nitrogen atoms. Pyridazines generally have higher dipole moments, influencing solubility and reactivity .
  • Substituent Effects: The trifluoromethyl group in all analogs contributes to enhanced stability and hydrophobicity. Bromo substituents (as in 4-bromo-6-CF₃ pyridazin-3-amine) increase molecular weight and may facilitate cross-coupling reactions .
Key Observations :
  • Pyridazine and pyrimidine analogs often share similar trifluoromethylation strategies, such as using trifluoroacetic acid derivatives .
  • Lithium-based catalysts (e.g., LiHMDS) are employed in pyrimidinone syntheses (), whereas pyridazine derivatives may rely on milder bases like sodium ethoxide .

Biological Activity

5-Methyl-6-(trifluoromethyl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine is C7H7F3N2C_7H_7F_3N_2, with a molecular weight of 176.14 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Biological Activity Overview

Research has demonstrated that 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine exhibits various biological activities, including:

  • Anticancer Properties : Several studies have indicated that pyridazine derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility in treating infections.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease pathways.

The biological activity of 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a significant role in enhancing binding affinity and selectivity towards these targets.

Key Mechanisms Identified:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell proliferation.
  • Modulation of Apoptotic Pathways : It has been shown to activate caspases leading to programmed cell death in certain cancer types.
  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionInhibits dihydroorotase

Case Study: Anticancer Activity

A study conducted on various pyridazine derivatives, including 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine, evaluated their anticancer effects against multiple cell lines (breast, colon, prostate). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value in the nanomolar range against the HT-29 colon cancer cell line. This suggests a strong potential for further development as an anticancer agent .

Case Study: Antimicrobial Efficacy

In vitro testing revealed that 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-6-(trifluoromethyl)pyridazin-3-amine, and what are the critical reaction parameters?

  • Answer : The synthesis typically involves cyclocondensation of ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate with formamidine hydrochloride in ethanol under basic conditions (e.g., sodium ethoxide), followed by phosphorylation with POCl₃ to introduce chloro substituents. Key parameters include reaction temperature (80°C for cyclization, 100°C for phosphorylation), stoichiometry of reagents (e.g., 1:1.5 molar ratio of substrate to formamidine), and purification via solvent extraction (ethyl acetate) . Yield optimization (up to 88%) requires precise control of reaction time and acid quenching.

Q. How is the purity and structural identity of 5-methyl-6-(trifluoromethyl)pyridazin-3-amine confirmed in laboratory settings?

  • Answer : Analytical techniques include:

  • LCMS : Molecular ion peaks (e.g., m/z 861.4 [M+H]⁺) confirm molecular weight .
  • HPLC : Retention times under specific conditions (e.g., 1.40 minutes using a YMC-Actus Triart C18 column with MeCN/water mobile phase) assess purity .
  • NMR/IR : Used to verify functional groups (e.g., trifluoromethyl signals in ¹⁹F NMR) and regioselectivity .

Q. What are the primary pharmacological targets or biological activities associated with this compound?

  • Answer : While direct data on this compound is limited, structurally related pyridazine derivatives exhibit enzyme modulation (e.g., kinase inhibition) and receptor interactions (e.g., G-protein-coupled receptors). The trifluoromethyl group enhances metabolic stability and binding affinity, making it a candidate for antiviral or anticancer agent development .

Advanced Research Questions

Q. How can regioselectivity challenges during substitution reactions of 5-methyl-6-(trifluoromethyl)pyridazin-3-amine be addressed?

  • Answer : Regioselectivity is influenced by electronic effects of the trifluoromethyl group. For example:

  • Electrophilic substitution : The electron-withdrawing CF₃ group directs reactions to the C4 position.
  • Nucleophilic substitution : Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., HATU) improves yields in amide coupling reactions .
  • Computational modeling (DFT) predicts reactive sites, aiding in rational design .

Q. What strategies resolve contradictory data in literature regarding synthetic yields or byproduct formation?

  • Answer : Discrepancies often arise from variations in:

  • Reagent quality : Trace moisture in POCl₃ can reduce phosphorylation efficiency .
  • Workup protocols : Incomplete extraction (e.g., using dichloromethane vs. ethyl acetate) may leave impurities.
  • Analytical thresholds : Low-resolution LCMS may miss minor byproducts. Reproducibility requires standardized conditions and orthogonal characterization (e.g., HRMS + ²D NMR) .

Q. How does the compound’s stability under different storage or reaction conditions impact experimental design?

  • Answer : Key stability considerations:

  • Thermal stability : Degradation above 100°C necessitates low-temperature storage (-20°C) and inert atmospheres during reactions .
  • Hydrolytic sensitivity : The amine group may hydrolyze in acidic/alkaline conditions, requiring pH-controlled buffers in biological assays .
  • Light sensitivity : UV exposure can induce photodegradation; amber glassware is recommended .

Q. What methodologies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

  • Answer : SAR studies involve:

  • Parallel synthesis : Generating analogs with varied substituents (e.g., halogenation at C4, alkylation of the amine).
  • Biological screening : Assays for IC₅₀ values against target enzymes (e.g., kinases) or cell lines.
  • Molecular docking : Predicting binding modes using crystallographic data of homologous targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.